molecular formula C30H16ClNO6 B284687 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate

Cat. No.: B284687
M. Wt: 521.9 g/mol
InChI Key: VKWBFLZHMJCLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of coumarin and is commonly referred to as CDPB.

Mechanism of Action

The mechanism of action of CDPB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. CDPB has been shown to inhibit the activation of the Akt/mTOR pathway, which is a critical pathway for cancer cell survival. CDPB has also been shown to inhibit the activation of the NF-κB pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CDPB has been shown to have several biochemical and physiological effects. Studies have shown that CDPB can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. CDPB has also been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cell cycle inhibitors. Additionally, CDPB has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CDPB in lab experiments is its potent anti-cancer activity. CDPB has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. Additionally, CDPB has a relatively low toxicity profile, which makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using CDPB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CDPB. One potential direction is to investigate the synergistic effects of CDPB with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. Another potential direction is to investigate the mechanisms underlying the anti-cancer activity of CDPB in more detail, with the aim of identifying new targets for cancer therapy. Additionally, further studies are needed to determine the optimal dosage and administration route of CDPB for in vivo use.

Synthesis Methods

The synthesis of CDPB involves the condensation reaction of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl and 4-(1,3-dioxoisoindolin-2-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure CDPB.

Scientific Research Applications

CDPB has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CDPB exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. CDPB has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle progression and inducing cell cycle arrest. Additionally, CDPB has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.

Properties

Molecular Formula

C30H16ClNO6

Molecular Weight

521.9 g/mol

IUPAC Name

[3-(2-chlorophenyl)-4-oxochromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C30H16ClNO6/c31-25-8-4-3-5-20(25)24-16-37-26-15-19(13-14-23(26)27(24)33)38-30(36)17-9-11-18(12-10-17)32-28(34)21-6-1-2-7-22(21)29(32)35/h1-16H

InChI Key

VKWBFLZHMJCLMT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.